molecular formula C17H20FNO3S B3014562 3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide CAS No. 2034613-95-9

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide

Cat. No. B3014562
CAS RN: 2034613-95-9
M. Wt: 337.41
InChI Key: BHJVAQBEAHDUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention due to its potential use in scientific research applications, particularly in the field of neuroscience.

Scientific Research Applications

Corrosion Inhibition

A study by Fouda et al. (2020) investigated the inhibition action of methoxy-substituted phenylthienyl benzamidines, including compounds similar to "3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide," on the corrosion of carbon steel in hydrochloric acid medium. These compounds showed effective corrosion inhibition, attributed to their adsorption on the steel surface, following Langmuir adsorption isotherm. Theoretical studies supported the experimental findings, indicating that such compounds could be potential corrosion inhibitors for industrial applications Fouda, A., Nawar, N., Ismail, M., Zaher, A., & Abousalem, A. (2020). Journal of Molecular Liquids.

Molecular Structure Analysis

Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with structural similarities to "this compound." The study involved the synthesis, characterization, and X-ray crystallography to understand the influence of intermolecular interactions on molecular geometry. The findings could provide insights into the design and development of new compounds with improved properties Karabulut, S., Namli, H., Kurtaran, R., Yıldırım, L., & Leszczynski, J. (2014). Journal of molecular graphics & modelling.

Antimicrobial Activities

Yolal et al. (2012) explored the synthesis of eperezolid-like molecules, including 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline derivatives, and evaluated their antimicrobial activities. These compounds demonstrated high anti-Mycobacterium smegmatis activity, highlighting their potential as antimicrobial agents. Such research is crucial in the development of new therapeutic agents to combat resistant microbial strains Yolal, M., Başoğlu, S., Bektaş, H., Demirci, S., Alpay-Karaoglu, S., & Demirbaş, A. (2012). Russian Journal of Bioorganic Chemistry.

Benzodiazepine Receptors Study

Faizi et al. (2017) designed and synthesized 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives to evaluate as anticonvulsant agents targeting benzodiazepine receptors. Some compounds exhibited considerable anticonvulsant activity, suggesting their potential in studying benzodiazepine pharmacological effects and developing new therapeutic agents Faizi, M., Jahani, R., Ebadi, S. A., Tabatabai, S., Rezaee, E., Lotfaliei, M., Amini, M., & Almasirad, A. (2017). EXCLI Journal.

properties

IUPAC Name

3-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3S/c1-22-15-5-4-13(11-14(15)18)17(21)19-8-6-12(7-9-20)16-3-2-10-23-16/h2-5,10-12,20H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJVAQBEAHDUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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